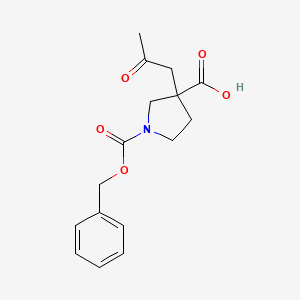![molecular formula C10H17N3O2S B2537208 4-{甲基[2-(甲胺基)乙基]胺基}苯-1-磺酰胺 CAS No. 1339051-33-0](/img/structure/B2537208.png)
4-{甲基[2-(甲胺基)乙基]胺基}苯-1-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide is a chemical compound with the molecular formula C10H17N3O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its sulfonamide group, which is a key functional group in many pharmaceuticals and organic compounds.
科学研究应用
4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical drugs, particularly those targeting bacterial infections and inflammatory diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
The primary target of 4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the folic acid metabolism cycle, which is essential for bacterial growth and survival .
Mode of Action
4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibits the enzyme’s activity and disrupts the production of folic acid .
Biochemical Pathways
By inhibiting dihydropteroate synthetase, 4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide disrupts the folic acid metabolism cycle . This leads to a deficiency in dihydrofolate and tetrahydrofolate, which are crucial for bacterial DNA synthesis and cell division . As a result, the growth and replication of bacteria are inhibited .
Pharmacokinetics
Most sulfonamides are known to be readily absorbed orally .
Result of Action
The inhibition of bacterial DNA synthesis and cell division by 4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide leads to the death of the bacteria . This makes it an effective antibacterial agent.
Action Environment
The action, efficacy, and stability of 4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide can be influenced by various environmental factors. It’s worth noting that the effectiveness of sulfonamides can be affected by bacterial resistance, which can occur when bacteria develop mechanisms to counteract the drug’s action .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with methylamine and formaldehyde under controlled conditions. The reaction proceeds through a series of steps, including nitration, reduction, and sulfonation, to yield the final product. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of 4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis process. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures consistent product quality and minimizes waste .
化学反应分析
Types of Reactions
4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids and other derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas, and nucleophiles like amines and alcohols. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions include various sulfonamide derivatives, sulfonic acids, and amine-substituted compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .
相似化合物的比较
Similar Compounds
Sulfanilamide: Another sulfonamide compound with similar antibacterial properties.
Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.
Sulfadiazine: A sulfonamide antibiotic used to treat various bacterial infections.
Uniqueness
4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
4-[methyl-[2-(methylamino)ethyl]amino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-12-7-8-13(2)9-3-5-10(6-4-9)16(11,14)15/h3-6,12H,7-8H2,1-2H3,(H2,11,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOXJDNCGZUKDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5Z)-3-(4-acetylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2537126.png)

![Methyl 2-(3-aminospiro[3.3]heptan-1-yl)acetate;hydrochloride](/img/structure/B2537128.png)
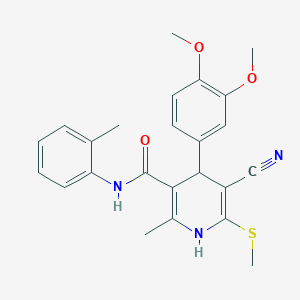
![3-benzyl-2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-N-[(furan-2-yl)methyl]-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2537131.png)
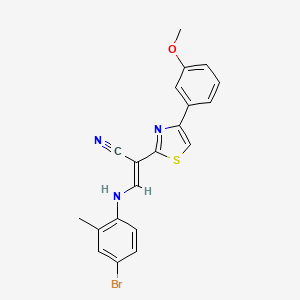
![4-chloro-2-{(E)-[(3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B2537133.png)
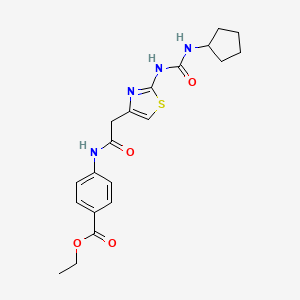
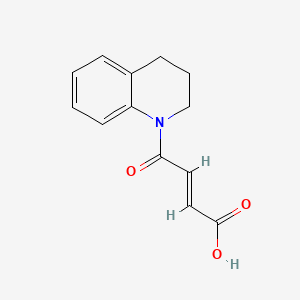


![4-ethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2537142.png)
